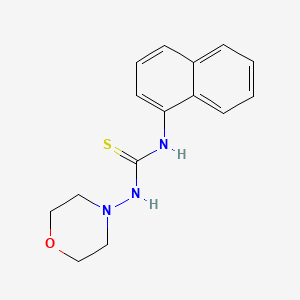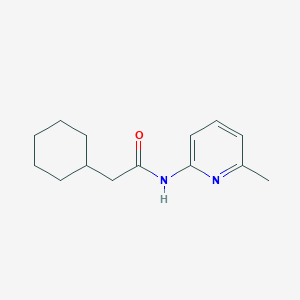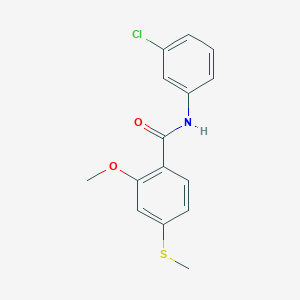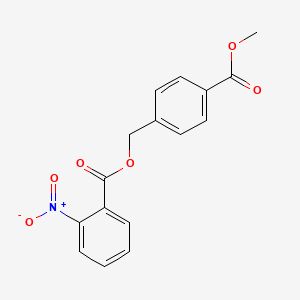
N-4-morpholinyl-N'-1-naphthylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-4-morpholinyl-N'-1-naphthylthiourea, also known as MNH, is a chemical compound that has been extensively studied in scientific research. It is a thiourea derivative that has shown potential for use in various applications, including as an antioxidant, anticancer agent, and as a modulator of cellular signaling pathways.
Aplicaciones Científicas De Investigación
N-4-morpholinyl-N'-1-naphthylthiourea has been studied for its potential as an antioxidant and anticancer agent. It has been shown to exhibit free radical scavenging activity and to inhibit the growth of cancer cells in vitro. This compound has also been investigated for its ability to modulate cellular signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. In addition, this compound has been studied for its potential as a neuroprotective agent, as it has been shown to protect against oxidative stress-induced neuronal damage.
Mecanismo De Acción
The mechanism of action of N-4-morpholinyl-N'-1-naphthylthiourea is not fully understood, but it is thought to involve the modulation of cellular signaling pathways. This compound has been shown to inhibit the activation of the MAPK/ERK pathway, which is involved in cell proliferation and survival. This compound has also been shown to inhibit the activation of the PI3K/Akt pathway, which is involved in cell growth and survival. Additionally, this compound has been shown to scavenge free radicals, which may contribute to its antioxidant activity.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and to induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to protect against oxidative stress-induced neuronal damage, and to improve cognitive function in animal models of Alzheimer's disease. Additionally, this compound has been shown to reduce inflammation in animal models of inflammatory bowel disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-4-morpholinyl-N'-1-naphthylthiourea is that it is relatively easy to synthesize and purify. Additionally, this compound has been shown to exhibit a range of biological activities, making it a versatile compound for use in scientific research. However, one limitation of this compound is that its mechanism of action is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for N-4-morpholinyl-N'-1-naphthylthiourea research. One area of interest is the development of this compound derivatives with improved activity and selectivity. Another area of interest is the investigation of this compound as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. Additionally, this compound may have potential applications in the field of regenerative medicine, as it has been shown to promote the differentiation of stem cells into neuronal cells. Further research is needed to fully understand the potential applications of this compound in these areas.
Métodos De Síntesis
The synthesis of N-4-morpholinyl-N'-1-naphthylthiourea involves the reaction of 1-naphthylisothiocyanate with morpholine in the presence of a catalyst. The resulting product is a white crystalline powder that is soluble in organic solvents such as chloroform and ethanol. The purity of this compound can be determined by high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).
Propiedades
IUPAC Name |
1-morpholin-4-yl-3-naphthalen-1-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c20-15(17-18-8-10-19-11-9-18)16-14-7-3-5-12-4-1-2-6-13(12)14/h1-7H,8-11H2,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZIPVJBKKBMSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=S)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,5-dimethyl-4-[(2-oxo-2H-chromen-4-yl)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5778350.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-1-naphthamide](/img/structure/B5778363.png)

![N-(2,3-dimethylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5778384.png)


![2-{[(4-ethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5778402.png)

![N-[1-({[1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-chlorobenzamide](/img/structure/B5778415.png)
![N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5778425.png)
![3-bromo-N'-[(3,4-dimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5778434.png)

![N-[2-(4-morpholinyl)ethyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5778447.png)